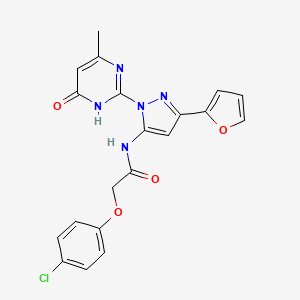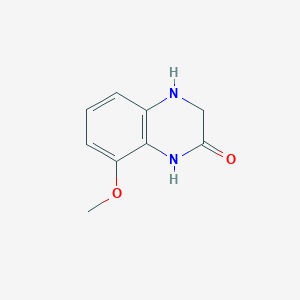
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, also known as MDQ, is a heterocyclic compound that has been widely used in scientific research for its unique properties. MDQ is a potent antioxidant and has shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Antitumor and Antineoplastic Agents
A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, inhibited tumor growth significantly in mice without obvious signs of toxicity. It demonstrated high antiproliferative activity across a panel of human tumor cell lines and disrupted tumor vasculature, indicating potential as a novel class of tubulin-binding tumor-vascular disrupting agents. The evaluation of synthetic analogues suggested enhanced antitumor activity and improved drug-like properties with appropriate substitutions on the quinazoline ring (Cui et al., 2017).
Corrosion Inhibition
Quinoxalinone derivatives, specifically (E)-3-styrylquinoxalin-2(1H)-one and its analogues, were synthesized and characterized for their inhibitory effects on mild steel corrosion in a 1.0 M HCl medium. These compounds acted as mixed-type inhibitors, with their efficiency depending on concentrations. Their adsorption on steel surfaces followed the Langmuir model, indicating potential applications in corrosion protection (Tazouti et al., 2016).
Antimalarial Activity
3-Methoxy-4-methoxycarbonyl-1,2-dioxanes, closely related to quinoxalinone derivatives, showcased potential as scaffolds for antimalarial drugs. An optimized synthesis of these compounds allowed for the generation of a new family of 1,2-dioxane-4-carboxamides with notable in vitro activities against both chloroquine-sensitive and resistant P. falciparum strains. This finding highlights the versatility of the dioxane scaffold in developing antimalarial therapies (Lombardo et al., 2014).
Anti-Tubercular Agents
The discovery of 1,2,3-triazole-based quinoxaline-1,4-di-N-oxide derivatives as potential anti-tubercular agents was reported, with synthesized compounds displaying minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains. Among these, specific compounds exhibited moderate to significant anti-tubercular activity, underscoring the potential of quinoxaline derivatives in tuberculosis treatment (Srinivasarao et al., 2020).
Propriétés
IUPAC Name |
8-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-4,10H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUQFCQWKGCIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
1566145-35-4 |
Source


|
| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

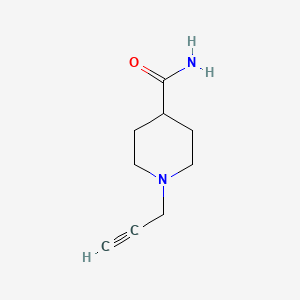
![4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2710757.png)
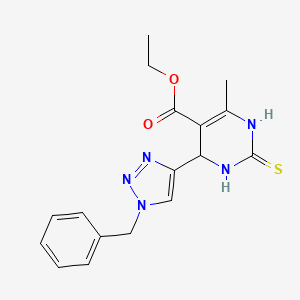
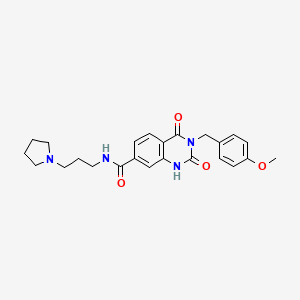
![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2710762.png)
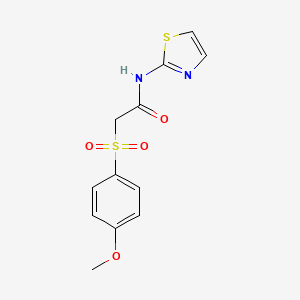
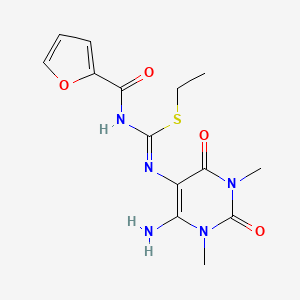
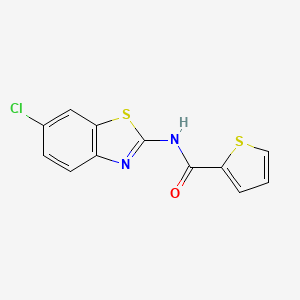
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2710767.png)
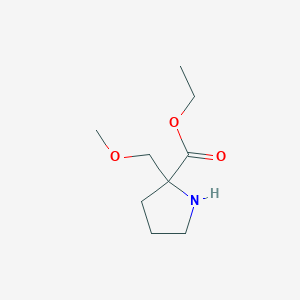
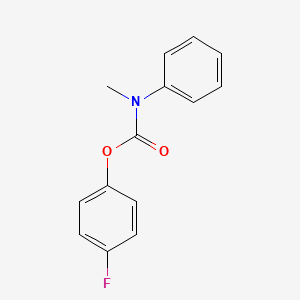
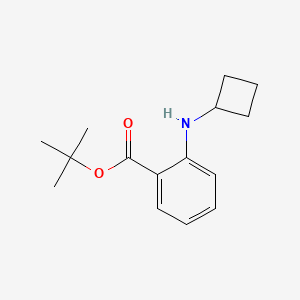
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)
